N-(4,6-dimethyl-2-quinazolinyl)-N''-(10H-phenothiazin-10-ylcarbonyl)guanidine
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Overview
Description
N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide typically involves multiple steps. One common method includes the condensation of 4,6-dimethyl-2-aminobenzaldehyde with phenothiazine-10-carboxamide under specific reaction conditions. The reaction is often carried out in the presence of a catalyst such as piperidine and requires refluxing in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the quinazoline and phenothiazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone derivatives: These compounds share a similar quinazoline core and exhibit comparable biological activities.
Phenothiazine derivatives: Known for their use in antipsychotic medications, these compounds have structural similarities with N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide.
Uniqueness
What sets N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide apart is its dual functionality, combining the properties of both quinazoline and phenothiazine derivatives. This unique structure allows it to interact with a broader range of molecular targets, enhancing its potential therapeutic applications .
Properties
Molecular Formula |
C24H20N6OS |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[N'-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]phenothiazine-10-carboxamide |
InChI |
InChI=1S/C24H20N6OS/c1-14-11-12-17-16(13-14)15(2)26-23(27-17)28-22(25)29-24(31)30-18-7-3-5-9-20(18)32-21-10-6-4-8-19(21)30/h3-13H,1-2H3,(H3,25,26,27,28,29,31) |
InChI Key |
HWWYFDPOCUXWPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)N=C(N)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C |
Origin of Product |
United States |
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